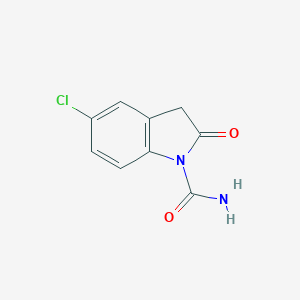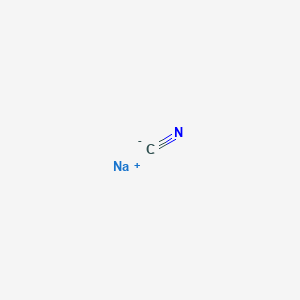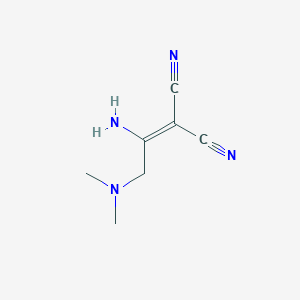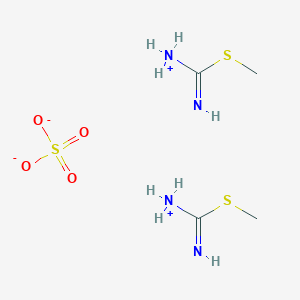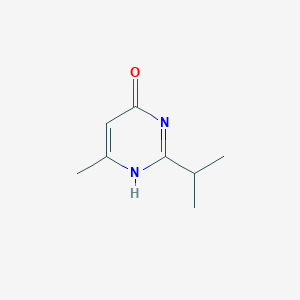
2-Isopropyl-6-methyl-4-pyrimidone
Descripción general
Descripción
2-Isopropyl-6-methyl-4-pyrimidone is a pyrimidine compound . It is reported as a major metabolite of the pesticide diazinon . It has been identified as a urinary metabolite in the general population exposed to organophosphorus compounds (insecticides, flame retardants, and plasticizers) and moth repellents used in Japanese households .
Synthesis Analysis
The synthesis of 2-Isopropyl-6-methyl-4-pyrimidone involves the reaction of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate to form the oxypyrimidine in a continuous flow multi-stage reactor . This process reduces the possibility of the formation of unwanted reaction products .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-6-methyl-4-pyrimidone indicates that 2-isopropyl-6-methylpyrimidin-4-ol (the enol form) undergoes an enol-to-keto tautomerism during the crystallization process . The pyrimidin-4(3H)-one group is essentially planar, with a maximum deviation of 0.081 (1) Å for the O atom .Chemical Reactions Analysis
2-Isopropyl-6-methyl-4-pyrimidone is an intermediate used for the synthesis of various benzophenone derivatives, having antifungal and antibacterial activities . It can also be used for the synthesis of Diazinon (D416880), and Diazoxon (D416890), the organophosphate insecticides .Physical And Chemical Properties Analysis
2-Isopropyl-6-methyl-4-pyrimidone is a white crystal . It is insoluble in water . The molecular formula is C8H12N2O, and the molecular weight is 152.19 .Aplicaciones Científicas De Investigación
Pesticide Metabolite
“2-Isopropyl-6-methyl-4-pyrimidinol” is reported as a major metabolite of the pesticide diazinon . This means that when diazinon is used as a pesticide, “2-Isopropyl-6-methyl-4-pyrimidone” can be found as a byproduct in the environment.
Exposure Marker
This compound has been identified as a urinary metabolite in the general population exposed to organophosphorus compounds . These compounds are widely used in insecticides, flame retardants, and plasticizers. Therefore, the presence of “2-Isopropyl-6-methyl-4-pyrimidone” in urine can be used as a marker of exposure to these substances.
Moth Repellent Metabolite
“2-Isopropyl-6-methyl-4-pyrimidinol” has also been identified as a metabolite in moth repellents used in Japanese households . This suggests that it could be used as a marker of exposure to these products.
Chemical Research
As a chemical compound, “2-Isopropyl-6-methyl-4-pyrimidone” is used in chemical research and is available from various suppliers for this purpose . It can be used in the synthesis of other compounds or as a reference material in analytical chemistry.
Antifungal Research
This compound is listed under antifungals in the LGC Standards catalog . This suggests that it may have potential applications in the research and development of antifungal drugs.
Infectious Disease Research
“2-Isopropyl-6-methyl-4-pyrimidone” is also listed under infectious disease research chemicals . This indicates that it may be used in the study of infectious diseases, possibly in the development or testing of new treatments.
Safety and Hazards
2-Isopropyl-6-methyl-4-pyrimidone may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Target of Action
2-Isopropyl-6-methyl-4-pyrimidone is a metabolite of diazinon , an organophosphate pesticide
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-6-methyl-4-pyrimidone. For instance, it is classified as a marine xenobiotic metabolite , suggesting that it can be found in marine environments as a result of diazinon use. The presence of this compound in the environment could potentially affect its stability and action.
Propiedades
IUPAC Name |
4-methyl-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPIUNPJBFBUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027502 | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige needles; [Acros Organics MSDS] | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Isopropyl-6-methyl-4-pyrimidone | |
CAS RN |
2814-20-2 | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2814-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002814202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-6-methyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JET159MZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Isopropyl-6-methyl-4-pyrimidone interact with organoboranes, and what are the potential synthetic applications?
A1: 2-Isopropyl-6-methyl-4-pyrimidone reacts with various organoboranes, such as triethylborane and 9-borabicyclo[3.3.1]nonane, to form stable 4-diorganylboryloxy-2-isopropyl-6-methylpyrimidine derivatives [, ]. This interaction stems from the Lewis acid-base properties, where the nitrogen atom in the pyrimidone ring donates electrons to the electron-deficient boron center in the organoborane.
Q2: Are there any analytical techniques highlighted in the research papers that are used to characterize the compounds derived from 2-Isopropyl-6-methyl-4-pyrimidone?
A2: While the research papers primarily focus on the synthesis and reactivity of 2-Isopropyl-6-methyl-4-pyrimidone derivatives, they don't delve into specific analytical techniques employed for characterization. It's safe to assume that standard spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy were likely used to confirm the structures of the synthesized compounds. Further research in the literature might reveal more detailed characterization data.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




